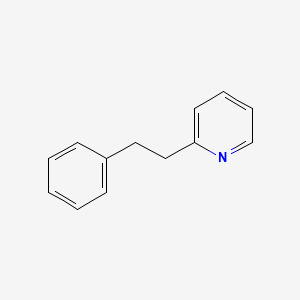

2-(2-Phenylethyl)pyridine

Description

The exact mass of the compound 2-(2-Phenylethyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Phenylethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenylethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJWAAUHTPDGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062187 | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-62-3 | |

| Record name | 2-(2-Phenylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenethylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenethylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24Q87676A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Phenylethyl)pyridine

Introduction

2-(2-Phenylethyl)pyridine, a heterocyclic aromatic compound, serves as a pivotal structural motif in a multitude of pharmacologically active molecules and functional materials. Its unique combination of a pyridine ring and a phenethyl group imparts specific physicochemical properties that are leveraged in drug design and materials science. This guide provides an in-depth technical overview of the primary synthetic pathways to 2-(2-Phenylethyl)pyridine, offering a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate route for their specific applications. The methodologies discussed herein are presented with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.

Pathway 1: Two-Step Synthesis via 2-Styrylpyridine Intermediate

This is a widely employed and reliable two-step approach that first constructs the carbon-carbon double bond of the styryl intermediate, which is subsequently reduced to the desired saturated ethyl bridge.

Step 1: Synthesis of 2-Styrylpyridine via Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability and stereochemical control.[1][2] In this step, 2-pyridinecarboxaldehyde is reacted with a phosphonium ylide generated from benzyltriphenylphosphonium chloride to form 2-styrylpyridine.

Mechanism: The reaction proceeds through the initial deprotonation of the phosphonium salt by a strong base to form the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane. The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to the thermodynamically stable triphenylphosphine oxide and the desired alkene, 2-styrylpyridine.[2][3]

Experimental Protocol: Wittig Reaction [4][5][6]

-

To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 eq) and 2-pyridinecarboxaldehyde (1.0 eq).

-

Dissolve the solids in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.

-

Continue to stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with DCM or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude 2-styrylpyridine can be purified by column chromatography on silica gel.

| Parameter | Conditions | Yield (%) | Reference |

| Base | 50% NaOH (aq) | 75-85 | [4] |

| Solvent | Dichloromethane | ||

| Temperature | Room Temperature | ||

| Time | 30 min | ||

| Base | NaH | 80-90 | [2] |

| Solvent | THF/DMSO | ||

| Temperature | 0 °C to RT | ||

| Time | 2-4 h |

Step 2: Catalytic Hydrogenation of 2-Styrylpyridine

Catalytic hydrogenation is a standard and highly efficient method for the reduction of alkenes to alkanes.[7] In this step, 2-styrylpyridine is hydrogenated to yield 2-(2-phenylethyl)pyridine.

Mechanism: The hydrogenation occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on carbon.[8] Both hydrogen and the alkene adsorb onto the catalyst surface, weakening the H-H and C=C π-bonds. The hydrogen atoms are then added sequentially to the alkene, resulting in the saturated product.

Experimental Protocol: Catalytic Hydrogenation [9]

-

Dissolve 2-styrylpyridine (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

If necessary, purify the product by distillation or column chromatography.

| Catalyst | Pressure | Solvent | Temperature | Yield (%) | Reference |

| 10% Pd/C | 1 atm (balloon) | Ethanol | Room Temp | >95 | [7] |

| PtO₂ | 50-70 bar | Acetic Acid | 65-67 °C | High | [9] |

Pathway 2: Direct Alkylation of 2-Picoline

This pathway offers a more direct route by forming the C-C bond between 2-picoline (2-methylpyridine) and a benzyl halide.

Mechanism: The reaction is initiated by the deprotonation of the acidic methyl group of 2-picoline using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a nucleophilic picolyl anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide) to form the desired product.[10]

Experimental Protocol: Direct Alkylation

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 30 minutes.

-

Add a solution of benzyl bromide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by distillation or column chromatography.

| Base | Solvent | Temperature | Yield (%) | Reference |

| n-BuLi | THF | -78 °C to RT | 60-70 | General procedure |

| LDA | THF | -78 °C to RT | 65-75 | General procedure |

| K₂CO₃ | Methanol | Reflux | Moderate | [10] |

Pathway 3: Synthesis from Pyridine N-Oxide

The use of pyridine N-oxides as starting materials provides a versatile entry to 2-substituted pyridines.[11][12][13]

Mechanism: Pyridine N-oxide reacts with a phenethyl Grignard reagent (phenethylmagnesium bromide). The Grignard reagent adds to the 2-position of the pyridine ring to form a 1,2-dihydropyridine intermediate. Subsequent elimination of a magnesium salt and rearomatization yields the 2-(2-phenylethyl)pyridine.

Experimental Protocol: Grignard Reaction with Pyridine N-Oxide

-

Prepare phenethylmagnesium bromide from phenethyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.[14][15]

-

In a separate flask, dissolve pyridine N-oxide (1.0 eq) in anhydrous THF.

-

Slowly add the prepared Grignard reagent (1.1-1.5 eq) to the solution of pyridine N-oxide at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product, wash the organic layers, dry, and concentrate.

-

Purify by distillation or column chromatography.

| Grignard Reagent | Solvent | Temperature | Yield (%) | Reference |

| Phenethylmagnesium bromide | THF | Reflux | 50-60 | General procedure |

Pathway 4: Cross-Coupling Strategies

For more complex analogues or when starting from a 2-halopyridine, cross-coupling reactions offer powerful alternatives.

A. Sonogashira Coupling followed by Reduction

This route involves the palladium-catalyzed coupling of a 2-halopyridine (e.g., 2-bromopyridine) with phenylacetylene to form 2-(phenylethynyl)pyridine.[16][17] Subsequent complete hydrogenation of both the alkyne and the pyridine ring (if desired, or selectively the alkyne) would be required.

B. Heck Coupling followed by Reduction

The Heck reaction can couple a 2-halopyridine with styrene to directly form 2-styrylpyridine, which can then be hydrogenated as described in Pathway 1.[18][19]

These cross-coupling methods are highly versatile for creating a library of analogues but generally involve more steps and more expensive catalysts compared to the more direct routes.

Comparative Analysis of Synthesis Pathways

| Pathway | Number of Steps | Overall Yield | Starting Material Cost | Scalability | Key Considerations |

| 1. Via 2-Styrylpyridine | 2 | High | Low to Moderate | Excellent | Reliable, well-established, but requires two distinct steps. |

| 2. Direct Alkylation | 1 | Moderate | Low | Good | More direct, but requires cryogenic temperatures and pyrophoric reagents. |

| 3. From Pyridine N-Oxide | 1 | Moderate | Low | Good | Direct, but yields can be variable. |

| 4. Cross-Coupling | 2-3 | Moderate to High | High | Good | Highly versatile for analogue synthesis, but involves expensive catalysts. |

Conclusion

The synthesis of 2-(2-phenylethyl)pyridine can be achieved through several effective pathways, each with its own set of advantages and disadvantages. The two-step synthesis via a 2-styrylpyridine intermediate, formed through a Wittig reaction followed by catalytic hydrogenation, stands out as a robust and high-yielding approach suitable for a wide range of laboratory and potential industrial applications. The direct alkylation of 2-picoline offers a more atom-economical, single-step alternative, though it necessitates the use of strong bases and cryogenic conditions. The pyridine N-oxide route is also a viable one-step method. Cross-coupling strategies, while more complex and costly, provide unparalleled versatility for the synthesis of diverse analogues. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired purity of the final product.

References

- CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents.

-

-

Wittig Reaction - Web Pages. Available at: [Link]

-

-

Activation of Small Molecules and Hydrogenation of CO 2 Catalyzed by Frustrated Lewis Pairs - MDPI. Available at: [Link]

-

5.5: Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. Available at: [Link]

-

A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF - ResearchGate. Available at: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

- EP2651225A2 - A process for preparation of praziquantel - Google Patents.

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]

-

Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Available at: [Link]

- Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google Patents.

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available at: [Link]

-

Reaction of pyridine N‐oxides with Grignard reagents. - ResearchGate. Available at: [Link]

-

An ab initio study on the photoisomerization in 2-styrylpyridine - RSC Publishing. Available at: [Link]

- CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents.

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. Available at: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. Available at: [Link]

-

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. Available at: [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides - Diva-portal.org. Available at: [Link]

-

Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available at: [Link]

-

Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available at: [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing. Available at: [Link]

-

(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

-

Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC. Available at: [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Special Issue : Catalytic Hydrogenation of CO2 - Catalysts - MDPI. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available at: [Link]

-

HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]

-

Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. Available at: [Link]

-

Wittig Reaction - Common Conditions. Available at: [Link]

-

The Grignard Reaction - Chemistry at Winthrop University. Available at: [Link]

-

Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides - MDPI. Available at: [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]

-

Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis - Macmillan Group - Princeton University. Available at: [Link]

-

-

New routes for the Synthesis of 2-alkylthiopyridine and thieno[2,3-b]pyridine derivatives; | Request PDF - ResearchGate. Available at: [Link]

-

- CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents.

-

The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. Available at: [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]

-

Industrial Chemicals: How Pyridine Is Produced - Post Apple Scientific. Available at: [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. Available at: [Link]

-

Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC. Available at: [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]

Sources

- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. EP2651225A2 - A process for preparation of praziquantel - Google Patents [patents.google.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bohr.winthrop.edu [bohr.winthrop.edu]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arkat-usa.org [arkat-usa.org]

- 19. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

Technical Guide: Stability and Storage of 2-(2-Phenylethyl)pyridine

This guide serves as a definitive technical resource for the stability, storage, and handling of 2-(2-Phenylethyl)pyridine (CAS: 2116-62-3). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous data to ensure the integrity of this intermediate in drug development and catalysis.

Executive Technical Summary

2-(2-Phenylethyl)pyridine (also known as 2-phenethylpyridine) is a structural hybrid of a pyridine ring and a benzene ring connected by an ethylene bridge. While the aromatic rings confer thermodynamic stability, the ethylene linker introduces specific vulnerabilities to oxidative degradation via radical mechanisms.

-

Primary Risk: Benzylic oxidation at the C-alpha positions (adjacent to the aromatic rings).

-

Secondary Risk: Hygroscopicity of the pyridine nitrogen, leading to water uptake and potential hydrolysis of downstream sensitive reagents.

-

Storage Classification: Class IIIB Combustible Liquid ; requires inert atmosphere storage for long-term purity maintenance.

Physicochemical Profile & Stability Metrics

The following parameters define the stability boundaries of the compound.

| Parameter | Value | Stability Implication |

| CAS Number | 2116-62-3 | Unique Identifier |

| Molecular Weight | 183.25 g/mol | -- |

| Physical State | Liquid (at 25°C) | Prone to meniscus effects; requires tight sealing. |

| Melting Point | -1.5°C | Do not freeze without validation; phase changes can stress glass containers. |

| Boiling Point | ~288–306°C | High thermal stability; resistant to evaporative loss under standard conditions. |

| Flash Point | >100°C (approx. 106°C) | Low flammability risk, but combustible. |

| Density | 1.047 g/mL | Denser than water. |

| pKa (Pyridine N) | ~5.2 (Est.) | Weakly basic; will form salts with strong acids. |

| Solubility | Lipophilic | Insoluble in water; soluble in EtOH, DCM, Toluene. |

Mechanisms of Instability & Degradation

To preserve 2-(2-Phenylethyl)pyridine, one must understand how it fails. The molecule is generally robust, but the ethylene bridge is the "Achilles' heel."

Oxidative Degradation (The Primary Threat)

The ethylene bridge contains methylene groups (-CH₂-CH₂-) that are "doubly activated."

-

Benzylic Position (Phenyl-side): The carbon adjacent to the phenyl ring is susceptible to hydrogen atom abstraction by atmospheric oxygen radicals.

-

Homobenzylic Position (Pyridine-side): The carbon adjacent to the pyridine ring is similarly activated, though slightly less so than the phenyl side due to the electron-deficient nature of pyridine.

Mechanism:

-

Initiation: UV light or trace metals catalyze the abstraction of a hydrogen atom from the ethylene bridge.

-

Propagation: The resulting radical reacts with

to form a hydroperoxide. -

Termination: The hydroperoxide decomposes into ketones (e.g., phenyl(pyridin-2-yl)methanone derivatives) or alcohols, introducing yellowing and impurities.

Photolytic Instability

While the aromatic rings absorb UV light, the energy can be dissipated harmlessly unless dissolved oxygen is present. In the presence of light and oxygen, the rate of auto-oxidation increases exponentially (Photo-oxidation).

Hygroscopicity

The lone pair on the pyridine nitrogen can hydrogen bond with atmospheric moisture. While not a degradation reaction per se, water uptake alters the effective molecular weight and can quench moisture-sensitive reactions (e.g., Grignard reactions, Pd-catalyzed couplings) where this compound is used as a ligand.

Visualization: Degradation Pathway

Figure 1: Primary degradation pathways showing oxidative attack on the alkyl bridge and moisture absorption.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (up to 24 months) and ensure reproducibility in synthesis.

The "Gold Standard" Storage Protocol

| Variable | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of auto-oxidation. Note: Can be stored at Room Temp (15-25°C) for <3 months if sealed. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces |

| Container | Amber Glass | Blocks UV radiation (290–450 nm) that catalyzes photo-oxidation. |

| Closure | Teflon-lined Screw Cap | Prevents leaching of plasticizers (from standard polyethylene caps) into the lipophilic liquid. |

| Desiccant | Not in direct contact | Store the vial inside a secondary jar containing desiccant packets to maintain low humidity. |

Handling Workflow (Step-by-Step)

-

Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins).

-

Why? Opening a cold bottle in humid air causes immediate condensation of water inside the bottle (hygroscopic uptake).

-

-

Dispensing: Use a clean, dry glass pipette or syringe. Avoid plastic tips if high purity is critical for analytical standards.

-

Re-sealing: Purge the headspace with a gentle stream of Nitrogen or Argon for 5–10 seconds before screwing the cap back on.

-

Secondary Containment: Place the amber vial inside a resealable bag or a secondary plastic jar to protect against accidental breakage and cross-contamination.

Visualization: Storage Decision Logic

Figure 2: Decision logic for storage conditions and handling to prevent moisture ingress.

Quality Control & Re-Validation

If the compound has been stored for >12 months or under unknown conditions, validate purity before use in critical applications.

Visual Inspection

-

Pass: Clear, colorless to pale yellow liquid.

-

Fail: Dark yellow/orange/brown color (indicates oxidation products) or turbidity (indicates moisture/polymerization).

Analytical Verification

-

GC-MS: The most effective method. Look for peaks with M+16 (N-oxide) or M+14 (Ketone formation) relative to the parent peak (MW 183).

-

1H NMR: Check the integration of the ethylene bridge protons (~3.0 ppm). Oxidation leads to a shift or loss of these signals and the appearance of downfield signals corresponding to carbonyl-adjacent protons.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75028, 2-(2-Phenylethyl)pyridine. Retrieved from [Link]

-

Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2.[1] (Discusses stability of pyridine ligands in oxidative environments). Chemistry – A European Journal. Retrieved from [Link]

-

The Good Scents Company (2024). Phenethyl pyridine: Organoleptic and Physical Properties. Retrieved from [Link]

Sources

Technical Monograph: Biological Profile and Synthetic Utility of 2-Phenethylpyridine

The following technical guide provides an in-depth analysis of 2-phenethylpyridine, synthesizing its physicochemical properties, biological activities, and critical role as a scaffold in modern drug discovery.

Executive Summary

2-Phenethylpyridine (CAS: 2116-62-3), also known as 2-(2-phenylethyl)pyridine, is a nitrogen-containing heterocyclic compound that serves a dual function in the chemical sciences. While widely recognized in the flavor and fragrance industry (FEMA 2867) for its green, hyacinth-like olfactory profile, its significance in biomedical research lies in its structural utility. It acts as a "privileged scaffold," mimicking the pharmacophore of essential alkaloids and serving as a versatile precursor for antimalarial and anticancer agents. This guide details its biological activities, metabolic pathways, and applications in high-value synthesis.[1]

Physicochemical & Organoleptic Profile

Before evaluating biological activity, it is essential to establish the compound's baseline properties which dictate its bioavailability and formulation.

| Property | Specification |

| IUPAC Name | 2-(2-Phenylethyl)pyridine |

| CAS Number | 2116-62-3 |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| LogP (Octanol/Water) | ~3.6 (Lipophilic, crosses BBB) |

| Appearance | Colorless to pale yellow viscous liquid |

| Odor Profile | Green, leafy, hyacinth, vegetable-like |

| Regulatory Status | FEMA 2867 (GRAS for flavor use) |

Pharmacological & Biological Activities[1][2][3][4][5][6][7]

Antimicrobial & Antifungal Potential

While 2-phenethylpyridine itself exhibits mild antimicrobial activity, its derivatized forms show significant potency. Research indicates that introducing functional groups to the ethyl bridge or the pyridine ring enhances bioactivity.

-

Mechanism: The lipophilic phenethyl tail facilitates membrane insertion, while the pyridine nitrogen can disrupt proton gradients or coordinate with metalloenzymes in pathogens.

-

Active Derivatives: Oxime and amide derivatives of 2-phenethylpyridine have demonstrated broad-spectrum activity against Bacillus subtilis (Gram-positive) and Proteus vulgaris (Gram-negative). Specifically, fatty acid amides derived from this scaffold have been shown to increase membrane permeability in bacterial models.

Neurobiology & Safety Profile

The structural resemblance of 2-phenethylpyridine to neuroactive amines necessitates a careful toxicological evaluation.

-

MPTP Analogue Analysis: 2-phenethylpyridine is structurally related to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[2] However, it lacks the tetrahydropyridine ring essential for MPTP's conversion to the toxic MPP+ species. Consequently, 2-phenethylpyridine is generally considered safe (GRAS) and does not exhibit the severe dopaminergic neurotoxicity associated with MPTP.

-

Metabolic Fate: The primary metabolic pathway involves oxidation of the pyridine nitrogen to form 2-phenethylpyridine N-oxide , a polar metabolite that is more easily excreted.

Synthetic Utility in Drug Discovery[1][4][5][9]

The true value of 2-phenethylpyridine lies in its role as a precursor. It undergoes specific transformations to yield complex bioactive alkaloids.

Synthesis of Cuspareine (Antimalarial)

2-Phenethylpyridine is the direct aromatic precursor to Cuspareine , a tetrahydroquinoline alkaloid found in Galipea officinalis. Cuspareine exhibits significant antimalarial and cytotoxic properties.

-

Transformation: The synthesis involves the selective reduction of the pyridine ring to a piperidine/tetrahydropyridine moiety, followed by N-methylation. This converts the planar, aromatic 2-phenethylpyridine into the 3D-structured alkaloid.

Distal C-H Activation (Anticancer Scaffolds)

In modern medicinal chemistry, 2-phenethylpyridine is used as a directing substrate for transition-metal catalyzed C-H activation.

-

Mechanism: The pyridine nitrogen coordinates with Palladium (Pd) or Ruthenium (Ru) catalysts, directing functionalization to the ortho position of the phenyl ring (distal activation).

-

Application: This methodology is used to fuse the phenyl and pyridine rings, creating benzofulvene and aza-fluorenone derivatives. These rigid, fused scaffolds have shown potent anticancer activity, particularly against oral squamous cell carcinoma (OSCC), by arresting the cell cycle at the S-phase.[3]

Visualization of Biological & Synthetic Pathways[1][10]

The following diagram illustrates the central role of 2-phenethylpyridine in synthesizing bioactive alkaloids and its metabolic oxidation.

Caption: Synthetic and metabolic divergence of 2-phenethylpyridine. Blue: Core Scaffold; Green: Bioactive Product; Yellow: Anticancer Derivative; Red: Metabolite.

Experimental Protocols

Protocol A: Synthesis of 2-Phenethylpyridine (C-H Alkylation Method)

Objective: To synthesize high-purity 2-phenethylpyridine for biological testing using iron-catalyzed alkylation. Reagents: 2-Methylpyridine N-oxide (1.0 equiv), Benzyl alcohol (2.0 equiv), Fe(OAc)₂ (5 mol%), 1,10-Phenanthroline (5 mol%), KOtBu (1.5 equiv), Toluene.

-

Setup: In an argon-filled glovebox, charge a sealed tube with Fe(OAc)₂ and 1,10-Phenanthroline. Add Toluene (2 mL) and stir for 10 min to form the active catalyst complex.

-

Addition: Add 2-Methylpyridine N-oxide, Benzyl alcohol, and KOtBu to the reaction vessel.

-

Reaction: Seal the tube and heat to 130°C for 24 hours. The N-oxide facilitates the alkylation at the methyl position while simultaneously deoxygenating.[4]

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via ¹H NMR (CDCl₃): Look for ethylene bridge signals at ~3.10 ppm (m, 4H).

Protocol B: Antimicrobial Susceptibility Testing (Oxime Derivative)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2-phenethylpyridine derivatives. Standard: CLSI Broth Microdilution Method.

-

Preparation: Dissolve the test compound (e.g., 2-phenethylpyridine oxime) in DMSO to a stock concentration of 10 mg/mL.

-

Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is defined as the lowest concentration inhibiting visible growth. Use Resazurin dye (0.01%) as a visual indicator (Blue = Inhibition, Pink = Growth).

Future Outlook

The "phenethyl-pyridine" motif remains underutilized. Future development will likely focus on:

-

Neuroprotective Agents: Modifying the linker length to selectively target sigma receptors or MAO-B enzymes for Parkinson's therapy.

-

Agrochemicals: Exploiting the demonstrated insecticidal properties of related pyridine derivatives.

-

Green Chemistry: Using 2-phenethylpyridine as a renewable feedstock derived from lignin degradation products.

References

-

Synthesis and Biological Screening of Pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Selective [3 + 2] C–H/C–H Alkyne Annulation via Dual (Distal) C(β, δ)–H Bond Activation Relay. JACS Au. Available at: [Link]

-

Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. Journal of Organic Chemistry. Available at: [Link]

-

Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI Molecules. Available at: [Link]

-

Lipase-catalyzed Synthesis of Fatty Acid Amide (Erucamide) Using Fatty Acid and Urea. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(2-Phenylethyl)pyridine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-(2-phenylethyl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive technical overview of the synthesis, pharmacological properties, and therapeutic applications of 2-(2-phenylethyl)pyridine derivatives and analogs. We will delve into the causal relationships behind synthetic strategies and structure-activity relationships (SAR), offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the 2-(2-Phenylethyl)pyridine Core

The unique arrangement of a pyridine ring linked by a flexible ethyl bridge to a phenyl group provides an ideal framework for molecular recognition. The pyridine ring can act as a hydrogen bond acceptor and a metal-coordinating ligand, while the phenylethyl moiety offers opportunities for hydrophobic and aromatic interactions. This combination allows for the fine-tuning of physicochemical properties and biological activity through targeted modifications. The versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory disorders.[1]

Synthetic Strategies: Building the Core and its Analogs

The construction of the 2-(2-phenylethyl)pyridine core and its derivatives can be achieved through several strategic synthetic routes. The choice of method is often dictated by the desired substitution patterns and the availability of starting materials.

Cross-Coupling Reactions: A Powerful Approach

Modern cross-coupling methodologies, such as the Negishi and Suzuki reactions, have become indispensable tools for the efficient synthesis of 2-arylpyridines and their analogs.[2]

Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. For the synthesis of the 2-(2-phenylethyl)pyridine core, this can be approached in two primary ways:

-

Strategy A: Coupling of a 2-picolylzinc reagent with a benzyl halide.

-

Strategy B: Coupling of a phenylethylzinc reagent with a 2-halopyridine.

The Negishi coupling is particularly advantageous due to its high functional group tolerance and stereospecificity.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. Similar to the Negishi coupling, it offers two main disconnection approaches for the 2-(2-phenylethyl)pyridine scaffold. The Suzuki reaction is often favored for its use of stable and readily available boronic acids.

Caption: Cross-coupling strategies for 2-(2-phenylethyl)pyridine synthesis.

Alkylation of Picolyl Anions: A Classical Approach

A more traditional yet effective method involves the deprotonation of 2-picoline (2-methylpyridine) to generate a nucleophilic picolyl anion, which is then alkylated with a suitable benzyl halide. Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are typically employed for the deprotonation step. This method is straightforward for the synthesis of the parent scaffold but may be less suitable for constructing highly functionalized analogs due to potential side reactions.

Caption: Synthesis via alkylation of a picolyl anion.

Experimental Protocol: Negishi Coupling for 2-Phenethylpyridine

This protocol describes a general procedure for the synthesis of 2-phenethylpyridine via a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

-

2-Bromopyridine

-

Phenethylzinc chloride (0.5 M in THF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol) and anhydrous THF (5 mL).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

To the stirred solution, add phenethylzinc chloride (2.2 mL, 1.1 mmol, 0.5 M in THF) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-phenethylpyridine.

Pharmacological Landscape and Therapeutic Targets

Derivatives of 2-(2-phenylethyl)pyridine have been investigated for their activity against a variety of biological targets, demonstrating their potential in diverse therapeutic areas.

Kinase Inhibition: A Promising Avenue in Oncology

Several studies have highlighted the potential of pyridine-based compounds as kinase inhibitors.[3] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.[4] The 2-(2-phenylethyl)pyridine scaffold can be elaborated to target the ATP-binding site of various kinases.

PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation.[5] Pyridine-containing compounds have shown promise as PIM-1 inhibitors.[3] The pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase, while the phenylethyl moiety can be modified to occupy the hydrophobic back pocket, thereby enhancing potency and selectivity.

Caption: Inhibition of the PIM-1 kinase signaling pathway.

Experimental Protocol: In Vitro PIM-1 Kinase Assay

This protocol outlines a general method for evaluating the inhibitory activity of 2-(2-phenylethyl)pyridine derivatives against PIM-1 kinase using a luminescence-based assay.[6]

Materials:

-

Recombinant human PIM-1 kinase

-

Biotinylated peptide substrate

-

Phospho-serine/threonine antibody

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compounds (2-(2-phenylethyl)pyridine derivatives) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PIM-1 kinase, and the peptide substrate.

-

Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (known PIM-1 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.

-

Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Neurodegenerative Disorders: Modulating Neurological Pathways

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease necessitates the development of multi-target-directed ligands.[7] The 2-(2-phenylethyl)pyridine scaffold has been explored for its potential to interact with key targets implicated in these disorders.[8][9]

One study investigated a pyridine amine derivative, which, while not a direct 2-(2-phenylethyl)pyridine, shares structural similarities, and found it could inhibit the aggregation of amyloid-β peptide and reduce oxidative stress in a model of Alzheimer's disease.[10] This suggests that the pyridine and phenyl components can be functionalized to interact with amyloidogenic proteins and modulate pathways related to neuroinflammation and cell death.

Histamine H1 Receptor Antagonism: Insights from SAR

The 2-substituted pyridine motif is a common feature in first-generation histamine H1 antagonists.[11][12] The general structure-activity relationship (SAR) for these antagonists reveals key structural requirements for activity:

-

Diaryl substitution: Two aromatic rings (one of which can be a 2-pyridyl group) are essential for significant H1 receptor affinity.[11]

-

Connecting atom: An oxygen, nitrogen, or carbon atom links the diaryl moiety to an alkyl chain.

-

Alkyl chain: Typically an ethylene chain.

-

Terminal nitrogen: A tertiary amine is required for maximum activity.[11]

The 2-(2-phenylethyl)pyridine core can be seen as a simplified analog of these antagonists, and its derivatives could be designed to interact with the H1 receptor.

Table 1: Pharmacological Activities of Selected Pyridine Derivatives

| Compound Class | Target | Biological Activity | Therapeutic Area | Reference |

| Pyridothienopyrimidinones | PIM-1 Kinase | Potent inhibition with IC₅₀ values in the low micromolar range. | Oncology | [3] |

| Pyridine-quinoline hybrids | PIM-1 Kinase | Competitive and non-competitive inhibition, induction of apoptosis. | Oncology | [13] |

| 2-(2-phenylethyl)chromones | AChE, MAO-B, Aβ aggregation | Multi-target activity against key pathological factors in Alzheimer's. | Neurodegenerative Diseases | [8] |

| Pyridine amine derivative (PAT) | Aβ aggregation, ROS | Inhibition of amyloid-β aggregation and reduction of reactive oxygen species. | Neurodegenerative Diseases | [10] |

Future Directions and Conclusion

The 2-(2-phenylethyl)pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological targets that can be engaged by its derivatives make it an attractive starting point for drug discovery campaigns.

Future research should focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors for specific targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of 2-(2-phenylethyl)pyridine derivatives in other disease areas, such as infectious diseases and metabolic disorders.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

-

Newer biologically active pyridines: A potential review. (2011). ResearchGate. [Link]

-

Pyridine, 2-phenyl-. Organic Syntheses. [Link]

-

In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2017). National Institutes of Health. [Link]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2017). National Institutes of Health. [Link]

-

Signaling Pathways and Therapeutic Strategies in Advanced Basal Cell Carcinoma. (2023). MDPI. [Link]

-

Structure-activity relationships of histamine H1-receptor agonists. (2004). PubMed. [Link]

-

Pharmacologic profile of urapidil. (1988). PubMed. [Link]

-

Synthesis and multi-target evaluation of 2-(2-phenylethyl)/2,3-styrylchromone derivatives as potential anti-Alzheimer's disease agents. (2025). PubMed. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2017). ResearchGate. [Link]

-

A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. (2003). ResearchGate. [Link]

-

Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (2017). ResearchGate. [Link]

-

SAR of the pyrimidine ring containing novel Pim-1 kinase inhibitors. (2021). ResearchGate. [Link]

-

Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]

-

Advances in Targeting Signal Transduction Pathways. (2012). National Institutes of Health. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2021). National Institutes of Health. [Link]

-

Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. (2013). ResearchGate. [Link]

-

Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight. (2022). National Institutes of Health. [Link]

-

Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. [Link]

-

Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2022). MDPI. [Link]

-

Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. (2016). National Institutes of Health. [Link]

-

Pyridine and Its Biological Activity: A Review. (2013). Asian Journal of Research in Chemistry. [Link]

-

histamine h1-receptor antagonists: antihistaminic agents. Auburn University. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. [Link]

-

A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. [Link]

-

Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin. (2022). PubMed. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. [Link]

-

Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight. (2022). ResearchGate. [Link]

-

Structure-Activity Relationships of H1-Receptor Antagonists. (1976). Semantic Scholar. [Link]

-

Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2023). MDPI. [Link]

-

PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. [Link]

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and multi-target evaluation of 2-(2-phenylethyl)/2,3-styrylchromone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. tandfonline.com [tandfonline.com]

Technical Monograph: 2-(2-Phenylethyl)pyridine (FEMA 3211)

Executive Summary

2-(2-Phenylethyl)pyridine (CAS: 2116-62-3), also known as 2-phenethylpyridine, is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the 2-position with a phenylethyl group.[1] It occupies a unique niche in industrial chemistry, serving two distinct primary functions:

-

Flavor & Fragrance: As FEMA 3211 , it is a GRAS (Generally Recognized As Safe) ingredient valued for its high-impact "green," leafy, and earthy notes, essential for reconstructing complex vegetable and herbal profiles.

-

Chemical Intermediate & Ligand: It serves as a structural scaffold in the synthesis of pharmaceuticals (e.g., antihistamines, analgesics) and acts as a nitrogen-donor ligand in transition metal catalysis, particularly in C-H activation chemistries.

Critical Safety Note: While structurally related to neurotoxic pyridines (e.g., MPTP analogs), 2-(2-phenylethyl)pyridine does not exhibit the specific dopaminergic neurotoxicity associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). However, rigorous distinction from MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent mGlu5 receptor antagonist, is required in pharmacological contexts.

Chemical Identity & Physicochemical Profile[1][2][3]

| Parameter | Data |

| IUPAC Name | 2-(2-Phenylethyl)pyridine |

| Synonyms | 2-Phenethylpyridine; 2-Phenylethylpyridine; FEMA 3211 |

| CAS Number | 2116-62-3 |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Green, leafy, earthy, slightly rosaceous, wet soil nuances |

| Boiling Point | 306 °C (at 760 mmHg) |

| Density | 1.046 g/cm³ (at 25 °C) |

| Solubility | Insoluble in water; soluble in ethanol, propylene glycol, oils |

| LogP (Predicted) | ~3.2 |

Synthetic Methodologies

The industrial synthesis of 2-(2-phenylethyl)pyridine typically follows a two-step sequence: condensation of 2-picoline with benzaldehyde followed by selective hydrogenation.

Reaction Pathway[4][6][7][8]

-

Condensation: 2-Methylpyridine (2-picoline) reacts with benzaldehyde in the presence of a dehydrating agent (e.g., acetic anhydride) to form 2-styrylpyridine (2-(2-phenylethenyl)pyridine).

-

Hydrogenation: The exocyclic double bond of 2-styrylpyridine is selectively reduced using catalytic hydrogenation to yield the saturated phenylethyl bridge.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-phenylethyl)pyridine via 2-styrylpyridine intermediate.

Step 1: Synthesis of 2-Styrylpyridine

-

Reagents: 2-Picoline (1.0 eq), Benzaldehyde (1.0 eq), Acetic Anhydride (2.0 eq).

-

Procedure:

-

Charge a round-bottom flask with 2-picoline and benzaldehyde.

-

Add acetic anhydride slowly under stirring.

-

Heat the mixture to reflux (approx. 140–150 °C) for 12–16 hours. The acetic anhydride acts as both solvent and dehydrating agent, driving the equilibrium toward the alkene.

-

Work-up: Cool the reaction mixture. Neutralize with aqueous NaOH or Na₂CO₃. Extract with dichloromethane (DCM).

-

Purification: Distillation under reduced pressure or recrystallization (if solid) yields 2-styrylpyridine.

-

Step 2: Selective Hydrogenation

-

Reagents: 2-Styrylpyridine, Hydrogen gas (H₂), 10% Pd/C catalyst, Ethanol (solvent).

-

Procedure:

-

Dissolve 2-styrylpyridine in ethanol in a high-pressure hydrogenation vessel.

-

Add 5–10 wt% of Pd/C catalyst.

-

Critical Control Point: Pressurize with H₂ to 1–3 atm. Maintain temperature at 25–40 °C.

-

Note: Avoid using PtO₂ in acidic media or high pressures/temperatures, as this may reduce the pyridine ring to a piperidine derivative (2-(2-phenylethyl)piperidine).

-

Monitor reaction progress via TLC or GC until the alkene peak disappears.

-

Work-up: Filter the catalyst through Celite. Concentrate the filtrate under vacuum.

-

Final Purification: Fractional distillation yields pure 2-(2-phenylethyl)pyridine.

-

Synthesis Workflow Visualization[4]

Figure 1: Industrial synthesis workflow highlighting the critical selectivity step during hydrogenation.

Flavor & Sensory Science (FEMA 3211)

In the flavor industry, 2-(2-phenylethyl)pyridine is a high-impact material. It is rarely used as a dominant note but rather as a modifier to add naturalism.

-

Sensory Descriptors: Green, leafy, earthy, hyacinth-like, vegetable-skin notes.

-

Threshold: Detection threshold in water is approximately 0.04 ppm.

-

Applications:

-

Vegetable Flavors: Bell pepper, tomato, cucumber.

-

Fruit Flavors: Tropical nuances in mango or papaya (green skin notes).

-

Fragrance: Used in "chypre" and "fougère" accords to impart earthy/mossy undertones.

-

Pharmacology, Safety, and Metabolism

Disambiguation of Neurotoxicity

It is imperative to distinguish 2-(2-phenylethyl)pyridine from structurally similar neurotoxins:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A prodrug to MPP+, which destroys dopaminergic neurons.

-

MPEP (2-methyl-6-(phenylethynyl)pyridine): A specific mGlu5 receptor antagonist used in research.[2]

-

2-(2-Phenylethyl)pyridine: Lacks the tetrahydropyridine moiety required for conversion to an MPP+-like toxin. It is not classified as a specific neurotoxin in current literature, though high doses of any pyridine derivative can exhibit generalized CNS depression.

Predicted Metabolic Fate

Like most alkylpyridines, metabolism occurs primarily in the liver via Cytochrome P450 enzymes.

-

N-Oxidation: Formation of pyridine-N-oxide.

-

Benzylic Hydroxylation: Oxidation at the alpha-carbon of the ethyl chain, leading to 2-pyridylcarbinol derivatives.

-

Chain Oxidation: Degradation of the side chain to Picolinic acid (pyridine-2-carboxylic acid), which is excreted or conjugated.

Metabolic Pathway Diagram

Figure 2: Predicted metabolic pathway illustrating the primary routes of biotransformation.

Applications in Coordination Chemistry

Beyond biology, this compound serves as a bidentate-capable ligand (though often acting as monodentate via N) in organometallic chemistry.

-

C-H Activation: The pyridine nitrogen directs transition metals (Pd, Rh, Ru) to activate C-H bonds on the phenyl ring (ortho-position), facilitating the synthesis of complex fused heterocycles.

-

Catalysis: Used to tune the steric and electronic environment of metal centers in polymerization and hydrogenation catalysts.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16307, 2-(2-Phenylethyl)pyridine. Retrieved from [Link]

-

Flavor Profile & FEMA: Flavor and Extract Manufacturers Association. (n.d.). FEMA Flavor Ingredient Library: 2-(2-Phenylethyl)pyridine (FEMA 3211). Retrieved from [Link]

- Synthesis (Classic Route): Ladenburg, A. (1887). Synthese von Pyridinbasen. Berichte der deutschen chemischen Gesellschaft.

- Synthesis (Hydrogenation): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard protocols for selective pyridine side-chain reduction).

-

Safety Assessment: European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 24, Revision 2: Pyridine, pyrrole, and quinoline derivatives. EFSA Journal. Retrieved from [Link]

-

Disambiguation (MPEP): Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[2] Neuropharmacology. Retrieved from [Link]

Sources

2-Phenethylpyridine: A Technical Guide on its Historical Development, Synthesis, and Applications

Executive Summary: 2-Phenethylpyridine is a substituted pyridine derivative that has garnered interest in various chemical and pharmaceutical research areas. This document provides a comprehensive technical overview of 2-phenethylpyridine, tracing its historical context through early synthetic methodologies and exploring the evolution of modern, more efficient synthetic routes. Key physicochemical properties are detailed, and its significance as a structural motif and building block in medicinal chemistry and materials science is discussed. This guide is intended for researchers, chemists, and professionals in drug development seeking an in-depth understanding of this versatile compound.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] The introduction of substituents onto the pyridine ring profoundly influences its chemical properties and biological activity, making the development of regioselective synthetic methods a cornerstone of modern organic chemistry. The 2-phenethylpyridine scaffold, featuring a phenethyl group at the 2-position, is of particular interest due to its presence in various biologically active molecules and its utility as a synthetic intermediate.

Historical Context and Evolution of Synthesis

While a singular "discovery" of 2-phenethylpyridine is not prominently documented, its origins are rooted in the broader exploration of pyridine chemistry. Early methods for creating carbon-carbon bonds on the pyridine ring, such as the Chichibabin reaction, laid the groundwork for accessing such substituted derivatives.[3][4][5] Discovered by Aleksei Chichibabin in the early 20th century, this reaction traditionally involves the amination of pyridines but also encompasses condensations of aldehydes and ketones with ammonia to form the pyridine ring itself.[3][4] The synthesis of 2-methyl-5-ethyl-pyridine via a Chichibabin-type reaction highlights the industrial relevance of this class of transformations.[6]

The advancement of organometallic chemistry in the mid to late 20th century revolutionized the synthesis of biaryl and related compounds, including 2-substituted pyridines. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada reactions, provided highly efficient and regioselective methods for their preparation.[7][8][9] These reactions offer significant advantages over classical methods, including milder reaction conditions, tolerance of a wide range of functional groups, and consistently good yields.[8]

Physicochemical Properties of 2-Phenethylpyridine

2-Phenethylpyridine is a colorless to pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | [10] |

| Molecular Weight | 183.25 g/mol | [10] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 145-147 °C at 10 mmHg | - |

| Density | 1.025 g/mL at 25 °C | - |

| Solubility | Sparingly soluble in water | [11] |

Modern Synthetic Methodologies

The synthesis of 2-phenethylpyridine and its derivatives is now predominantly achieved through modern catalytic methods that offer high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of 2-arylpyridines and, by extension, can be adapted for 2-phenethylpyridine.[8][12] This typically involves the reaction of a 2-halopyridine with an appropriate organoboron reagent in the presence of a palladium catalyst and a base.

A general representation of the Suzuki-Miyaura coupling to form a 2-substituted pyridine is depicted below:

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the synthesis of a 2-arylpyridine derivative, which can be adapted for 2-phenethylpyridine.

Materials:

-

2-Bromopyridine

-

Phenethylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon or Nitrogen (inert gas)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 eq), phenethylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-phenethylpyridine.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert gas is critical as the Pd(0) active catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.

-

Ligand Selection: Triphenylphosphine (or other phosphine ligands like dppf) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[12]

-

Base: The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

-

Solvent System: A two-phase solvent system (toluene/water) is often used to dissolve both the organic reactants and the inorganic base.

Applications and Significance

The 2-phenethylpyridine moiety is a valuable pharmacophore and a versatile building block in several areas of research and development.

Medicinal Chemistry and Drug Development

Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to form hydrogen bonds, act as bioisosteres for phenyl rings, and coordinate to metal ions in enzymes.[1][2] The phenethylamine substructure is also a well-known pharmacophore present in many neurotransmitters and psychoactive drugs.[13] The combination of these two motifs in 2-phenethylpyridine makes its derivatives promising candidates for targeting a range of biological systems. For instance, derivatives of N-arylpiperazines containing a pyridine moiety have been investigated as α-adrenoceptor ligands.[14]

Caption: A typical workflow for developing drugs from a core scaffold.

Materials Science

In materials science, 2-substituted pyridines, particularly 2-phenylpyridine, are crucial ligands for the synthesis of highly fluorescent metal complexes.[15] These complexes, often involving iridium or platinum, are used as phosphorescent emitters in organic light-emitting diodes (OLEDs). The electronic properties of the 2-phenethylpyridine ligand can be tuned by further substitution to modify the emission color and efficiency of the resulting OLEDs.

Conclusion and Future Outlook

2-Phenethylpyridine stands as a testament to the evolution of synthetic organic chemistry, from classical condensation reactions to highly sophisticated palladium-catalyzed cross-couplings. Its utility as a building block in medicinal chemistry and materials science is well-established. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for its synthesis, such as those employing earth-abundant metals or photocatalysis. Furthermore, the exploration of novel derivatives of 2-phenethylpyridine will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with tailored properties.

References

- Chichibabin Reaction. (n.d.). Slideshare.

- Chichibabin pyridine synthesis. (n.d.). Wikipedia.

- Chichibabin Reaction. (n.d.). Source not specified.

- Chichibabin reaction. (n.d.). Source not specified.

- Chichibabin reaction. (n.d.). Wikipedia.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (n.d.). MDPI.

- 2-Phenylpyridine. (n.d.). Wikipedia.

- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI.

- Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols. (n.d.). PMC - NIH.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Source not specified.

- 2-Phenylpyridine Drug Information. (n.d.). PharmaCompass.

- The mechanism of catalytic methylation of 2-phenylpyridine. (n.d.). Source not specified.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). PMC - NIH.

- 2-(Phenylmethyl)pyridine. (n.d.). PubChem - NIH.

- Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine. (n.d.). ResearchGate.

- Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions. (n.d.). RSC Publishing.

- A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. (n.d.). ResearchGate.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). Source not specified.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. (n.d.). PMC.

- Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine. (n.d.). PubMed.

- Compound 2-Phenylpyridine (FDB004404). (2010). FooDB.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Chichibabin Reaction | PPTX [slideshare.net]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 2-(Phenylmethyl)pyridine | C12H11N | CID 7581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Catalytic Applications & Protocols for 2-(2-Phenylethyl)pyridine Metal Complexes

Abstract

This guide details the catalytic utility of 2-(2-Phenylethyl)pyridine (PEP) and its transition metal complexes, specifically focusing on Palladium(II) and Platinum(II) metallacycles.[1] Unlike the ubiquitous 5-membered rings formed by 2-phenylpyridine (ppy), the PEP scaffold forms a thermodynamically distinct 6-membered metallacycle upon C-H activation. This structural feature is exploited in two primary domains: (1) Site-Selective C-H Functionalization , where the pyridine moiety acts as a directing group (DG) for late-stage drug diversification, and (2) Metallacycle Precatalysts , where the isolated complex serves as a thermally robust reservoir of active metal species for cross-coupling reactions (Heck/Suzuki).[1]

Part 1: Mechanistic Insights & Complex Design[1]

The "Chellation Effect" Paradigm

The catalytic efficacy of 2-(2-Phenylethyl)pyridine relies on its ability to coordinate to soft metals (Pd, Pt) via the pyridine nitrogen, placing the metal in proximity to the ortho-C(sp²) position of the phenyl ring.

-